(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13329388
Molecular Formula: C14H16ClNO2S
Molecular Weight: 297.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16ClNO2S |
|---|---|
| Molecular Weight | 297.8 g/mol |
| IUPAC Name | (2S,4R)-4-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C14H15NO2S.ClH/c16-14(17)12-6-9(7-15-12)5-10-8-18-13-4-2-1-3-11(10)13;/h1-4,8-9,12,15H,5-7H2,(H,16,17);1H/t9-,12+;/m1./s1 |
| Standard InChI Key | FZZACLIVQLOEMX-KATIXKQHSA-N |
| Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC3=CC=CC=C32.Cl |
| SMILES | C1C(CNC1C(=O)O)CC2=CSC3=CC=CC=C32.Cl |
| Canonical SMILES | C1C(CNC1C(=O)O)CC2=CSC3=CC=CC=C32.Cl |
Introduction
Structural and Molecular Characteristics
The compound features a pyrrolidine ring with (2S,4R) stereochemistry, a benzo[b]thiophen-3-ylmethyl group at the 4-position, and a carboxylic acid moiety at the 2-position, which forms a hydrochloride salt . The molecular formula is C₁₄H₁₆ClNO₂S, with a molecular weight of 297.8 g/mol . The IUPAC name is (2S,4R)-4-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, and its SMILES string is C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC3=CC=CC=C32.Cl .
The benzo[b]thiophene moiety contributes aromaticity and hydrophobic interactions, while the pyrrolidine ring’s conformational rigidity influences binding to biological targets . The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in drug development .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step organic reactions, including:
-
Knoevenagel condensation to form unsaturated intermediates.
-
Cyano addition to generate nitrile-containing precursors.
-
Stereocontrolled alkylation to introduce the benzo[b]thiophene group .
For example, similar pyrrolidine derivatives are synthesized via condensation of aldehydes with malonates, followed by cyclization and functionalization . The stereochemistry at C2 and C4 is controlled using chiral catalysts or resolution techniques .
Industrial Production
Suppliers such as Dayang Chem and Amadis Chemical produce the compound with purities ≥97%, offering bulk quantities (1–10 metric tons) . Key challenges include maintaining stereochemical integrity and minimizing impurities during scale-up .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in polar solvents | |
| Stability | Stable under dry, cool storage | |
| pKa (carboxylic acid) | ~4–5 (estimated) |
The hydrochloride salt improves aqueous solubility, making it suitable for formulation studies . Stability data indicate decomposition risks under humid or high-temperature conditions, necessitating airtight storage .
Analytical and Regulatory Considerations
Quality Control
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are used to verify purity (>97%) and stereochemistry . Suppliers emphasize compliance with Good Manufacturing Practices (GMP) for pharmaceutical intermediates .
Challenges and Future Directions
-
Stereochemical Complexity: Ensuring enantiopurity during large-scale synthesis remains technically demanding .
-
Bioavailability Optimization: While the hydrochloride salt improves solubility, prodrug strategies may enhance oral absorption .
-
Target Identification: Proteomic studies are needed to elucidate molecular targets and mechanisms of action .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume